N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine
CAS No.:
Cat. No.: VC14799847
Molecular Formula: C19H22N2O7
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O7 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-[[2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C19H22N2O7/c1-3-4-12-7-18(26)28-19-11(2)14(6-5-13(12)19)27-10-16(23)20-8-15(22)21-9-17(24)25/h5-7H,3-4,8-10H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) |
| Standard InChI Key | HSQBZWPTTASABT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a chromenone core (a fused benzene and pyran ring system) substituted with methyl (C8), propyl (C4), and acetyl-glycylglycine moieties. The glycylglycine unit—a dipeptide of glycine—enhances hydrophilicity and potential receptor-binding capabilities.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₇ |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-[[2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
| SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O |
| InChIKey | HSQBZWPTTASABT-UHFFFAOYSA-N |
The chromenone backbone contributes to π-π stacking interactions, while the propyl group enhances lipid solubility, potentially improving membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary stages:
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Chromenone Core Formation: 7-Hydroxy-4-methylcoumarin undergoes alkylation with propyl bromide to introduce the C4 propyl group.
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Acetylation: Reaction with ethyl chloroacetate adds the acetyl spacer at the C7 hydroxyl position.
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Peptide Coupling: The acetyl intermediate is conjugated to glycylglycine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Propyl bromide, K₂CO₃, DMF | 78 |
| Acetylation | Ethyl chloroacetate, NaOH | 85 |
| Coupling | EDC, HOBt, DCM | 65 |
Optimization efforts focus on replacing toxic solvents (e.g., DMF) with ionic liquids to improve sustainability.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine macrophage models, the compound inhibits COX-2 (cyclooxygenase-2) and LOX-5 (lipoxygenase-5) at IC₅₀ values of 12.3 μM and 18.7 μM, respectively. This dual inhibition reduces prostaglandin and leukotriene production, mitigating inflammation .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 50 | Caspase-3 activation |
| A549 (Lung) | 62 | ROS generation |
| HepG2 (Liver) | 71 | Cell cycle arrest (G1) |
Comparative Analysis with Analogues
Impact of Alkyl Chain Length
Replacing the propyl group with butyl (as in CID 1803405) increases logP from 2.1 to 2.9, enhancing blood-brain barrier penetration but reducing aqueous solubility . Conversely, methyl substitution diminishes anticancer efficacy by 30%.
Role of Peptide Moieties
The glycylglycine unit improves solubility (logS = -3.2 vs. -4.8 for non-peptide analogues) and facilitates interactions with peptide transporters (e.g., PepT1).
Future Directions and Challenges
Therapeutic Development
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Formulation Strategies: Liposomal encapsulation to enhance tumor targeting.
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Combination Therapy: Synergy with paclitaxel in reducing MCF-7 viability by 72%.
Regulatory Considerations
Addressing metabolic instability via prodrug design (e.g., esterification of the carboxylic acid group) could improve pharmacokinetics .
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